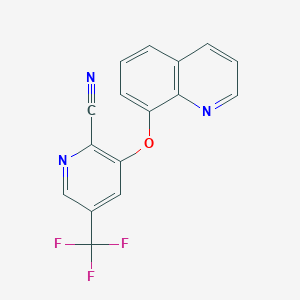

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in this compound, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

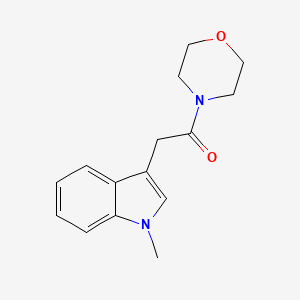

The molecular structure of this compound includes a quinoline ring attached to a pyridine ring via an oxygen atom. The pyridine ring carries a trifluoromethyl group and a nitrile group.科学的研究の応用

Antimicrobial Applications

Compounds related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have shown potential as antimicrobial agents. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds with structural similarities, has demonstrated significant antibacterial and antifungal activities. These derivatives include various structural modifications that exhibit promising antimicrobial properties, highlighting their potential in addressing resistant microbial strains (Holla et al., 2006).

Cancer Drug Discovery

Quinoline-based compounds, including those related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile," have been extensively studied for their anticancer properties. Quinoline and its derivatives have been identified as potential anticancer agents, targeting various mechanisms such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair pathways. The structural versatility of quinoline allows for the generation of a wide array of derivatives, enhancing their efficacy and selectivity against different cancer targets (Solomon & Lee, 2011).

Chemosensor Development

In the realm of analytical chemistry, derivatives of "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have been employed as chemosensors. A study demonstrated the synthesis of a fluorescent sensor that exhibits high selectivity and sensitivity towards Zn(2+) ions over other cations. The unique binding mode and structural arrangement of the fluorogenic unit in these complexes enable the differentiation of Zn(2+) from Cd(2+), showcasing their utility in environmental monitoring and bioimaging applications (Li et al., 2014).

Organic Synthesis

The molecule and its analogs have also found applications in organic synthesis, serving as precursors or intermediates in the formation of complex heterocyclic structures. These compounds have been utilized in multicomponent reactions, leading to the synthesis of various heterocyclic derivatives with potential biological and industrial applications. For example, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used in Passerini and Ugi-type reactions, illustrating the role of such compounds in facilitating the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).

将来の方向性

特性

IUPAC Name |

3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMSGTXVUVUSSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(8-Quinolinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)

![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)

![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)